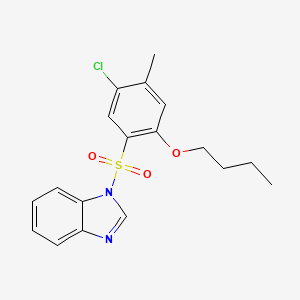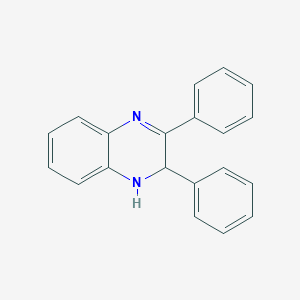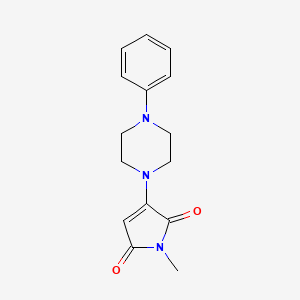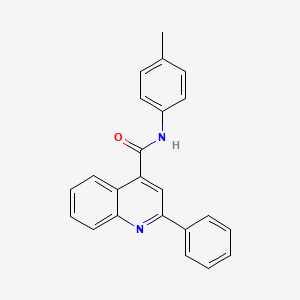![molecular formula C18H18N2O4S B15105850 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a 3,4-dimethoxyphenyl group
准备方法
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps
- Synthesis of Thieno[2,3-d]pyrimidinone Core:
- The core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative.
- Reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.
- Introduction of 3,4-Dimethoxyphenyl Group:
- The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
- Common reagents for this step include 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
化学反应分析
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Major products include oxidized derivatives with additional oxygen-containing functional groups.
- Reduction:
- Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The primary products are reduced forms of the compound with fewer oxygen atoms.
- Substitution:
- The compound can undergo substitution reactions, particularly at the aromatic ring.
- Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
科学研究应用
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
- Medicinal Chemistry:
- The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- It is also investigated for its anti-inflammatory and analgesic properties.
- Materials Science:
- The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Biological Research:
- The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
- Enzyme Inhibition:
- The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
- This inhibition can lead to the suppression of cancer cell growth and proliferation.
- Signal Transduction Pathways:
- The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
- This modulation can result in altered cellular responses, such as reduced inflammation or pain.
相似化合物的比较
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds to highlight its uniqueness:
- Similar Compounds:
- 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one
- N-(tetrahydroquinolin-1-yl) amide
- Retinoid nuclear modulators
- Uniqueness:
- The presence of the thieno[2,3-d]pyrimidinone core distinguishes it from other compounds with similar functional groups.
- Its specific substitution pattern and functional groups contribute to its unique chemical and biological properties.
属性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O4S/c1-10-11(2)25-17-16(10)18(22)20(9-19-17)8-13(21)12-5-6-14(23-3)15(7-12)24-4/h5-7,9H,8H2,1-4H3 |
InChI 键 |
KWCJQDYADZMXOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)

![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)

![1,3,6-trimethyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15105884.png)

